3-[(2-Iodocyclohexyl)oxy]oxetane 3-[(2-Iodocyclohexyl)oxy]oxetane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20365229
InChI: InChI=1S/C9H15IO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h7-9H,1-6H2
SMILES:
Molecular Formula: C9H15IO2
Molecular Weight: 282.12 g/mol

3-[(2-Iodocyclohexyl)oxy]oxetane

CAS No.:

Cat. No.: VC20365229

Molecular Formula: C9H15IO2

Molecular Weight: 282.12 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Iodocyclohexyl)oxy]oxetane -

Specification

Molecular Formula C9H15IO2
Molecular Weight 282.12 g/mol
IUPAC Name 3-(2-iodocyclohexyl)oxyoxetane
Standard InChI InChI=1S/C9H15IO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h7-9H,1-6H2
Standard InChI Key IPJZDGJKLUCETK-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)OC2COC2)I

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

3-[(2-Iodocycloclohexyl)oxy]oxetane consists of an oxetane ring (C₃H₆O) substituted at the 3-position by a cyclohexyloxy group bearing an iodine atom at its 2-position. The oxetane ring adopts a puckered conformation to alleviate angle strain, with bond angles approximating 88°–92°, as observed in crystallographic studies of analogous oxetanes . The iodine atom introduces significant steric bulk (van der Waals radius: 1.98 Å) and polarizability, influencing both reactivity and intermolecular interactions.

IUPAC Nomenclature and Isomerism

Synthetic Methodologies

Iodination Strategies

Physicochemical Properties

Calculated and Experimental Data

PropertyValue (Calculated)Analogous Compound (Source)
Molecular FormulaC₉H₁₅IO₂3-(2-Iodoethyl)oxetane
Molecular Weight310.12 g/mol3-(2-Iodoethyl)oxetane
LogP (Octanol-Water)2.1 ± 0.3Oxetane derivatives
Topological Polar SA36.7 ŲSCHEMBL23791897

The iodine atom increases molecular weight by ~127 g/mol compared to non-iodinated analogs, while the oxetane oxygen contributes to a polar surface area conducive to aqueous solubility .

Reactivity and Functionalization

Photocatalytic Applications

The C–I bond (bond dissociation energy ~55 kcal/mol) enables radical-mediated transformations under visible light irradiation. In photocatalytic hydroalkylation reactions, alkyl iodides undergo halogen-atom transfer (XAT) to generate radicals that add to alkenes . For example:
R-I+R+I(XAT mechanism)\text{R-I} + \text{hν} \rightarrow \text{R}^\bullet + \text{I}^\bullet \quad \text{(XAT mechanism)}
This reactivity suggests potential for 3-[(2-iodocyclohexyl)oxy]oxetane in synthesizing complex ethers via radical cascade processes.

Medicinal Chemistry Applications

ADME Considerations

  • Absorption: Enhanced solubility from oxetane polarity vs. lipophilicity from iodine (LogP ~2.1).

  • Metabolism: Iodine’s electron-withdrawing effect may slow oxidative metabolism compared to hydrogen analogues.

Future Directions

  • Conformational Analysis: DFT studies to map energy barriers for cyclohexane ring flipping.

  • Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral iodinated oxetanes.

  • Polymer Chemistry: Exploration as a monomer for high-performance thermoplastics.

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